3-Isopropylamino-2-hydroxy-1-chloropropane

Description

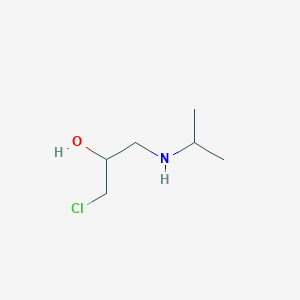

3-Isopropylamino-2-hydroxy-1-chloropropane, with the chemical formula C₆H₁₄ClNO, is a multifunctional organic compound. lookchem.com Structurally, it is classified as a substituted aminohalohydrin. Its architecture features a three-carbon propane (B168953) backbone with three distinct functional groups: a chlorine atom at the first carbon (C-1), a hydroxyl group (-OH) at the second carbon (C-2), and an isopropylamino group (-NHCH(CH₃)₂) at the third carbon (C-3).

The presence of these multiple reactive sites—a secondary amine, a secondary alcohol, and a primary alkyl chloride—endows the molecule with a high degree of chemical reactivity. The amine is basic and nucleophilic, the alcohol can undergo esterification or oxidation, and the chlorine atom is a good leaving group, susceptible to nucleophilic substitution. This trifecta of functionality makes it a highly valuable and reactive intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | lookchem.com |

| Molecular Weight | 151.63 g/mol | nih.gov |

| CAS Number | 50666-68-7 | lookchem.com |

| IUPAC Name | 1-chloro-3-(propan-2-ylamino)propan-2-ol | chemspider.com |

| Density | 1.038±0.06 g/cm³ (Predicted) | lookchem.com |

| Boiling Point | 244.0±25.0 °C (Predicted) | lookchem.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

The primary significance of this compound in academic and industrial research lies in its role as a key precursor for the synthesis of a major class of pharmaceuticals known as aryloxypropanolamine β-adrenergic blockers (beta-blockers). nih.govnih.gov These drugs are widely used to manage cardiovascular conditions such as hypertension (high blood pressure), angina (chest pain), and cardiac arrhythmia (irregular heartbeat).

The general synthesis of these drugs often involves the reaction of a phenol (B47542) (an aromatic alcohol) with a molecule that provides the propanolamine (B44665) side chain. While the exact synthetic route can vary, a common strategy involves reacting a substituted phenol with epichlorohydrin (B41342) to form an epoxide intermediate. This epoxide is then opened by reacting it with isopropylamine (B41738) to install the characteristic side chain of many beta-blockers. patsnap.com

Alternatively, this compound can be viewed as a pre-formed side-chain equivalent. Its nucleophilic amine can react with other molecules, or more commonly, related chloropropanol (B1252657) structures are used where an aryloxy group is already attached, and the final step is the reaction with an amine. For instance, the intermediate 1-chloro-3-(1-naphthyloxy)-2-propanol is reacted with isopropylamine to produce the widely known beta-blocker, propranolol (B1214883). nih.govpatsnap.com The title compound represents a fundamental component of this structural class.

Current academic research involving structures related to this compound primarily focuses on several key areas:

Development of Novel Beta-Blockers: Researchers continue to design and synthesize new analogues of beta-blockers to improve their efficacy, selectivity (e.g., cardioselectivity), and metabolic profiles. nih.gov This involves using intermediates like this compound or its derivatives to build libraries of new compounds with varied aromatic groups for biological screening. nih.gov

Optimization of Synthetic Methods: A significant portion of research is dedicated to making the synthesis of beta-blockers more efficient, cost-effective, and environmentally friendly. This includes the development of one-pot syntheses, the use of novel catalysts, and exploring milder reaction conditions. semanticscholar.orggoogle.com For example, studies have investigated different bases and solvent systems to improve the yields of the reaction between key intermediates like 1-naphthol, epichlorohydrin, and isopropylamine. patsnap.comsemanticscholar.org

Stereoselective Synthesis: Many beta-blockers are chiral molecules, and their different enantiomers (non-superimposable mirror images) can have vastly different pharmacological activities and side effects. For propranolol, the (S)-enantiomer possesses most of the β-blocking activity. Consequently, a major research trajectory is the development of stereoselective or asymmetric syntheses to produce only the desired enantiomer. This includes chemoenzymatic methods, where enzymes are used to perform a key reaction step with high stereoselectivity, such as the kinetic resolution of a racemic chloropropanol intermediate. nih.gov This approach avoids the need to separate enantiomers from a racemic mixture, which can be inefficient.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO/c1-5(2)8-4-6(9)3-7/h5-6,8-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBLAFWOGCBZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504772 | |

| Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50666-68-7 | |

| Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-[(1-methylethyl)amino]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP6Y53LCT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Chemistry

Established Synthetic Routes to 3-Isopropylamino-2-hydroxy-1-chloropropane

The most direct and widely utilized method for synthesizing this compound is the nucleophilic ring-opening of epichlorohydrin (B41342) with isopropylamine (B41738). This reaction leverages the high reactivity of the strained epoxide ring towards amines.

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of isopropylamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Theoretical and experimental studies indicate a high degree of regioselectivity. The nucleophilic attack predominantly occurs at the terminal, less sterically hindered carbon atom (C3) of the epichlorohydrin molecule. This preferential attack is favored over the attack at the more substituted central carbon (C2).

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of isopropylamine attacks the C3 carbon of epichlorohydrin. Simultaneously, the C-O bond of the epoxide ring begins to break.

Ring-Opening: The C-O bond fully cleaves, leading to the formation of a zwitterionic intermediate where the nitrogen is positively charged and the oxygen is negatively charged.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen atom. This intramolecular proton transfer is often facilitated by solvent molecules or another amine molecule, resulting in the final product, this compound.

Some studies on related amine-epichlorohydrin reactions suggest the possibility of an induction period, potentially due to the catalytic effect of hydrogen chloride (HCl) that may be formed from a side reaction between the product and unreacted amine sci-hub.se. This in-situ generated acid can protonate the epoxide, making it more susceptible to nucleophilic attack and accelerating the reaction sci-hub.se.

The amination of epichlorohydrin is a thermodynamically favorable process, typically characterized by a negative Gibbs free energy (ΔG), indicating a spontaneous reaction. The reaction is generally exothermic, releasing heat (negative enthalpy change, ΔH).

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions.

Solvent: Polar solvents are preferred for this reaction as they can stabilize the charged transition state of the SN2 mechanism. Alcohols such as methanol, ethanol, 1-propanol, or 2-propanol are commonly used mdpi.com. The presence of hydroxyl groups in the solvent can also catalyze the reaction by participating in hydrogen bonding and facilitating proton transfer sci-hub.se. The choice of solvent is critical; for instance, reacting epichlorohydrin with amines in solvents like acetone or ether can lead to the formation of unreactive adducts icm.edu.pl.

Temperature: Temperature control is crucial for maximizing the yield of the desired product and minimizing side reactions. The reaction is often initiated at a lower temperature (e.g., below 30°C) during the initial addition of epichlorohydrin to control the initial exotherm. Subsequently, the reaction mixture may be heated to higher temperatures (e.g., 60-75°C) to ensure the completion of the reaction mdpi.com. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts scielo.br.

Catalysis: While the reaction can proceed without a catalyst, the rate can be enhanced by both acid and base catalysis. As mentioned, trace amounts of acid can protonate the epoxide, activating it for nucleophilic attack sci-hub.se. The hydroxyl groups generated during the reaction can also have an autocatalytic effect, accelerating the consumption of the reactants sci-hub.se.

Table 1: Influence of Reaction Parameters on Epichlorohydrin Amination

| Parameter | Effect on Reaction | Typical Conditions/Observations | Source |

| Solvent | Polar solvents stabilize the transition state and increase the rate. | Methanol, Ethanol, 2-Propanol are effective. | mdpi.com |

| Temperature | Higher temperature increases the reaction rate but may lead to side products. | Initial phase below 30°C, followed by heating to 60-75°C. | mdpi.com |

| Reactant Ratio | An excess of the amine can help to minimize the formation of di-adducts. | Molar ratio of amine to epichlorohydrin is typically > 1. | General Principle |

| Catalysis | Hydroxyl groups (from solvent or product) can catalyze the reaction. | Autocatalysis is observed as the reaction progresses. | sci-hub.se |

An alternative route to this compound starts from glycidol. This pathway involves two main transformations: the amination of glycidol followed by selective chlorination.

Amination of Glycidol: Glycidol undergoes a ring-opening reaction with isopropylamine, analogous to the reaction with epichlorohydrin. The amine preferentially attacks the terminal carbon of the epoxide, yielding 1-(isopropylamino)propane-2,3-diol. This reaction is also typically carried out in a polar solvent. The production of aminopropanediols from glycidol and ammonia is a known process google.com.

Selective Chlorination: The resulting diol, 1-(isopropylamino)propane-2,3-diol, possesses both a primary and a secondary hydroxyl group. To obtain the target molecule, the primary hydroxyl group at the C1 position must be selectively replaced with a chlorine atom. This can be achieved using various chlorinating agents. A common method for the selective chlorination of a primary alcohol in the presence of a secondary alcohol involves the use of hydrogen chloride (HCl) or thionyl chloride (SOCl₂). The reaction conditions must be carefully controlled to prevent the chlorination of the secondary hydroxyl group and other side reactions. The selective chlorination of glycerol to produce 3-chloro-1,2-propanediol is a well-documented process that provides a precedent for this type of selective transformation scielo.brscielo.br.

This two-step approach offers an alternative but is generally less direct than the epichlorohydrin route.

Table 2: Comparison of Synthetic Routes

| Feature | Amination of Epichlorohydrin | Approach from Glycidol |

| Starting Materials | Epichlorohydrin, Isopropylamine | Glycidol, Isopropylamine, Halogenating Agent |

| Number of Steps | One step | Two steps (Amination, Chlorination) |

| Key Transformation | Epoxide ring-opening by amine | Epoxide ring-opening, Selective chlorination |

| Regioselectivity | High selectivity for attack at C3 | High selectivity in amination; selectivity required in chlorination step |

| Industrial Preference | Generally preferred due to directness and atom economy. | Less common; may be used if glycidol is a more accessible starting material. |

Alternative Synthetic Pathways

Multi-Step Synthesis from Related Chlorohydrins

A primary route for the synthesis of this compound involves a multi-step process starting from related chlorohydrins, such as 1,3-dichloro-2-propanol. This process typically involves the reaction of the dichlorohydrin with a suitable base to form an epoxide intermediate, followed by the ring-opening of the epoxide with isopropylamine.

The initial step is the conversion of 1,3-dichloro-2-propanol to epichlorohydrin. This is an intramolecular Williamson ether synthesis, where the hydroxyl group, deprotonated by a base, displaces a chlorine atom. The subsequent step is the nucleophilic attack of isopropylamine on the epoxide ring of epichlorohydrin. This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered carbon atom of the epoxide.

A common laboratory and industrial synthesis involves the direct reaction of epichlorohydrin with isopropylamine. A mixture of phenol (B47542) and epichlorohydrin can be stirred at elevated temperatures in the presence of a catalyst like piperidine hydrochloride prepchem.com. After the initial reaction, the excess epichlorohydrin is removed, and the residue is treated with a solvent and hydrochloric acid to yield the chlorohydrin prepchem.com. The final step is the reaction with isopropylamine to yield this compound.

The reaction conditions for the aminolysis of the epoxide can be optimized to maximize the yield of the desired product and minimize the formation of byproducts. Factors such as temperature, solvent, and the molar ratio of reactants play a crucial role.

Stereoselective Synthesis of Enantiomers

The biological activity of many pharmaceuticals derived from this compound resides in a single enantiomer. Therefore, the stereoselective synthesis of these enantiomers is of significant importance.

Asymmetric Synthesis Approaches

A prominent method for the asymmetric synthesis of chiral chlorohydrins, which are precursors to enantiomerically pure this compound, is the hydrolytic kinetic resolution (HKR) of racemic epoxides. The Jacobsen hydrolytic kinetic resolution is a well-established and highly efficient method for this purpose acs.orgresearchgate.netunipd.itgoogle.com.

This method utilizes a chiral salen-cobalt(III) complex as a catalyst to effect the enantioselective hydrolysis of a racemic epoxide. In the case of epichlorohydrin, one enantiomer is selectively hydrolyzed to the corresponding diol (3-chloro-1,2-propanediol), leaving the other enantiomer unreacted and in high enantiomeric excess acs.orggoogle.com. The unreacted, enantiomerically enriched epichlorohydrin can then be isolated and reacted with isopropylamine to produce the desired enantiomer of this compound.

The efficiency of the Jacobsen HKR is notable for its broad substrate scope and the high enantiomeric excesses that can be achieved, often exceeding 99% unipd.it. The catalyst is also recyclable, which adds to the economic viability of this process on an industrial scale. Research has focused on understanding the catalyst's deactivation mechanisms to improve its longevity and efficiency in commercial applications acs.org.

Enzymatic Synthesis and Chiral Resolution Techniques

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino alcohols. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and their esters.

For the resolution of racemic this compound, or its precursors, lipases such as Candida antarctica lipase B (CALB) have shown considerable efficacy nih.govresearchgate.net. The principle of enzymatic kinetic resolution involves the selective acylation or deacylation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

In a typical resolution of a racemic amino alcohol, the enzyme catalyzes the acylation of one enantiomer with an acyl donor, such as vinyl acetate, in an organic solvent. The resulting ester can then be separated from the unreacted enantiomer of the alcohol. The enantioselectivity of the enzyme is a critical factor, and it can be influenced by the choice of enzyme, solvent, acyl donor, and temperature. Studies on the kinetic resolution of propranolol (B1214883), a structurally similar compound, have demonstrated high enantiomeric ratios using immobilized CALB nih.gov.

The following table summarizes the key aspects of enzymatic resolution of a related compound, propranolol, which provides insights into the potential application for this compound.

Table 1: Enzymatic Kinetic Resolution of (R/S)-Propranolol

| Parameter | Details |

|---|---|

| Enzyme | Candida antarctica lipase B (CALB), immobilized |

| Acyl Donor | Vinyl acetate |

| Solvent | Toluene |

| Key Finding | High enantiomeric ratios (E=57) were achieved with CALB immobilized on Eupergit C supports nih.gov. |

Industrial Scale Synthetic Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and the choice of production methodology to ensure efficiency, cost-effectiveness, and product quality.

Process Optimization for Yield and Purity

In the synthesis from epichlorohydrin and isopropylamine, controlling the reaction temperature is crucial to prevent the formation of byproducts from side reactions. The use of an appropriate solvent can also influence the reaction rate and selectivity. Furthermore, the purification process, often involving distillation or crystallization, is optimized to remove impurities and isolate the product at the desired purity level.

Modern approaches to process optimization often employ statistical methods like Design of Experiments (DoE) to systematically study the effects of multiple variables on the reaction outcome. This allows for the identification of the optimal reaction conditions with a minimal number of experiments.

Comparison of Batch and Continuous Flow Production Methods

The production of this compound can be carried out using either batch or continuous flow processes. Each method has distinct advantages and is chosen based on the scale of production, reaction kinetics, and safety considerations.

Batch Production: Batch processing is the traditional method where reactants are charged into a vessel and the reaction is allowed to proceed for a certain period, after which the product is isolated.

Advantages: Flexibility in producing different products in the same equipment and suitability for smaller-scale production.

Disadvantages: Potential for batch-to-batch variability, longer production cycles due to downtime for cleaning and charging, and challenges in controlling highly exothermic reactions on a large scale.

Continuous Flow Production: In continuous flow manufacturing, reactants are continuously fed into a reactor, and the product is continuously withdrawn. This method is gaining popularity in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates nih.govwhiterose.ac.ukresearchgate.netpharmasalmanac.comresearchgate.net.

Advantages:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with hazardous reactions or unstable intermediates researchgate.net.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, which is critical for selectivity and safety pharmasalmanac.com.

Consistent Product Quality: Steady-state operation leads to more consistent product quality and fewer batch-to-batch variations pharmasalmanac.com.

Increased Productivity: Reduced downtime and the potential for higher throughput can lead to increased productivity nih.gov.

Facilitated Scale-up: Scaling up can often be achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up") nih.gov.

The synthesis of propranolol, a beta-blocker with a similar chemical structure, has been successfully demonstrated in a continuous flow process, highlighting the potential for this technology in producing related amino alcohols nih.gov.

The following interactive table provides a comparison of batch and continuous flow production methods.

Table 2: Comparison of Batch and Continuous Flow Production

| Feature | Batch Production | Continuous Flow Production |

|---|---|---|

| Scale | Suitable for small to large scale | Ideal for large-scale, dedicated production |

| Flexibility | High | Low |

| Heat Transfer | Can be challenging to control | Excellent |

| Mass Transfer | Can be limited by mixing | Efficient |

| Safety | Higher risk with hazardous reactions | Inherently safer |

| Product Consistency | Potential for variability | High |

| Capital Cost | Generally lower for versatile plants | Can be higher for dedicated systems |

| Operating Cost | Can be higher due to downtime | Often lower for large volumes |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles guide the development of cleaner, safer, and more efficient methodologies. The primary route to this compound involves the nucleophilic ring-opening of epichlorohydrin with isopropylamine. Green chemistry approaches aim to optimize this reaction by improving atom economy, utilizing sustainable solvents, and employing catalytic systems to reduce waste and energy consumption.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts.

The synthesis of this compound via the addition reaction of epichlorohydrin and isopropylamine is an example of a highly atom-economical process. The reaction involves the opening of the epoxide ring in epichlorohydrin by the amine, directly forming the desired product without the generation of any byproducts.

Reaction: Epichlorohydrin (C₃H₅ClO) + Isopropylamine (C₃H₉N) → this compound (C₆H₁₄ClNO)

The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To calculate this, we use the molecular weights of the reactants and the product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| Epichlorohydrin | C₃H₅ClO | 92.52 |

| Isopropylamine | C₃H₉N | 59.11 |

| This compound | C₆H₁₄ClNO | 151.63 nih.gov |

Calculation: % Atom Economy = (151.63 / (92.52 + 59.11)) x 100 % Atom Economy = (151.63 / 151.63) x 100 % Atom Economy = 100%

This calculation demonstrates that the reaction is, in theory, perfectly atom-economical. Addition reactions, such as the aminolysis of an epoxide, are inherently efficient in this regard. acs.org

Catalysis: The use of catalysts can significantly increase the reaction rate and regioselectivity, leading to higher yields of the desired isomer and reducing the formation of impurities. While the reaction can proceed without a catalyst, various Lewis acids and biocatalysts have been explored for the synthesis of related β-amino alcohols to improve reaction kinetics and allow for milder conditions. organic-chemistry.org

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and reactant ratios is crucial. For instance, using microwave irradiation has been shown to accelerate the synthesis of related compounds, potentially reducing energy consumption and reaction times. royalsocietypublishing.org

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. Traditional syntheses may use volatile organic compounds (VOCs) that pose environmental and health risks.

Research into the synthesis of β-amino alcohols has explored several greener alternatives:

Solvent-Free Synthesis: Conducting the reaction without any solvent is an ideal green chemistry scenario. Zinc(II) perchlorate hexahydrate has been shown to be an effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions, offering high yields and excellent selectivity. organic-chemistry.org This approach minimizes waste and simplifies product purification.

Use of Greener Solvents: When a solvent is necessary, the focus shifts to more sustainable options. Water is a highly desirable green solvent due to its non-toxicity and availability. Scandium(III) dodecyl sulfate has been used as a catalyst for similar reactions in water, demonstrating the feasibility of aqueous synthesis. organic-chemistry.org Other solvents like methanol and ethanol are also considered greener alternatives to more hazardous options. In some biocatalytic approaches for related compounds, methanol was found to be an effective solvent. mdpi.com

Biocatalysis: The use of enzymes as catalysts represents a significant advancement in green reagent systems. Lipases, for example, have been successfully employed to catalyze the ring-opening of epoxides with amines. mdpi.comresearchgate.net These enzymatic reactions often proceed under mild conditions (e.g., lower temperatures) and can exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation. mdpi.com

The table below summarizes a comparison of different solvent and catalyst systems investigated for the synthesis of β-amino alcohols, which are applicable to the production of this compound.

| Catalyst System | Solvent | Key Advantages |

| None (Thermal) | Varies (e.g., DMF, CH₃CN) | Simple, no catalyst cost. |

| Zinc(II) perchlorate hexahydrate | Solvent-free | High efficiency, excellent selectivity, minimal waste. organic-chemistry.org |

| Scandium(III) dodecyl sulfate | Water | Utilizes an environmentally benign solvent, good yields. organic-chemistry.org |

| Lipase TL IM from Thermomyces lanuginosus | Methanol | Biocatalytic, mild reaction conditions (35 °C), eco-friendly. mdpi.com |

| Bismuth(III) triflate (Bi(OTf)₃) | Acetonitrile (B52724) (CH₃CN) | Effective under microwave irradiation, leading to rapid synthesis. royalsocietypublishing.org |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 3 Isopropylamino 2 Hydroxy 1 Chloropropane

Reactions Involving the Chloro Group

The primary chloro group is a good leaving group, making the C1 position susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of 3-isopropylamino-2-hydroxy-1-chloropropane.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C1 position is a predominant reaction pathway for this molecule. These reactions can proceed through either intramolecular or intermolecular routes.

In the presence of a base, this compound readily undergoes an intramolecular SN2 reaction to form a reactive epoxide intermediate, 1-(isopropylamino)-2,3-epoxypropane. youtube.commasterorganicchemistry.com The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form the three-membered epoxide ring. youtube.commasterorganicchemistry.com This epoxide is a key intermediate in the synthesis of many β-adrenergic blockers.

The rate and efficiency of this cyclization are dependent on the base used and the reaction conditions. Strong bases that can effectively deprotonate the secondary alcohol favor the formation of the epoxide.

Table 1: Conditions for Intramolecular Cyclization

| Base | Solvent | Temperature | Outcome |

| Potassium hydroxide | Methanol | 45-50 °C | Formation of N-benzyl-N-[(2S)-oxiran-2-ylmethyl]propan-2-amine from a related benzyl-protected starting material. |

| Sodium hydroxide | Aqueous | Not specified | Formation of epoxides from halohydrins is a general and efficient reaction. youtube.com |

This table presents illustrative conditions for the cyclization of related halohydrins to epoxides.

The chloro group can be displaced by a variety of external nucleophiles in intermolecular substitution reactions. These reactions are fundamental to the synthesis of a wide range of derivatives.

A prominent example is the reaction with phenoxides. In the synthesis of β-blockers like practolol (B1678030), an intermediate, N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, is formed by the reaction of 4-acetamidophenol with epichlorohydrin (B41342), which then reacts with isopropylamine (B41738). researchgate.netlibretexts.orgiitk.ac.in The synthesis of practolol itself can involve the reaction of (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide with isopropylamine, where the amine displaces the chloride. researchgate.netlibretexts.org This reaction proceeds via a nucleophilic attack of the amine on the primary carbon bearing the chlorine.

The reaction of this compound with amines is another important intermolecular substitution. For instance, its reaction with other primary or secondary amines can lead to the formation of diamine structures. The nucleophilicity of the attacking amine and the reaction conditions will influence the rate and yield of the substitution product. Generally, primary amines are more reactive than secondary amines due to less steric hindrance. wikipedia.org

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Substrate | Product | Reference |

| Isopropylamine | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | (S)-Practolol | researchgate.netlibretexts.org |

| 4-Acetamidophenol (phenoxide) | Epichlorohydrin (precursor to the chlorohydrin) | N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | masterorganicchemistry.com |

| Ammonia | 3-chloro-1,2-propanediol | 3-amino-1,2-propanediol | researchgate.net |

This table showcases examples of nucleophilic substitution reactions involving related chlorohydrin structures, highlighting the versatility of this reaction type.

Elimination Reactions Forming Unsaturated Derivatives

Elimination reactions of this compound, where hydrogen chloride is removed to form an alkene, are a potential side reaction to nucleophilic substitution. The mechanism of elimination can be either E1 or E2, depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com

Strong, sterically hindered bases favor the E2 mechanism, which is a concerted process involving the simultaneous removal of a proton by the base and departure of the leaving group. iitk.ac.inlibretexts.orgmasterorganicchemistry.com The regioselectivity of E2 reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although the less substituted Hofmann product can be favored with very bulky bases. chemistrysteps.comyoutube.comyoutube.commasterorganicchemistry.com For this compound, elimination could potentially lead to the formation of 3-(isopropylamino)-1-propen-2-ol or 1-chloro-3-(isopropylamino)-1-propene.

E1 eliminations proceed through a carbocation intermediate and are favored by weak bases and polar protic solvents. libretexts.orgmasterorganicchemistry.comyoutube.com However, given that the substrate has a primary chloride, the formation of a primary carbocation is highly unfavorable, making the E1 pathway less likely.

In the context of the synthesis of β-blockers, where nucleophilic substitution is the desired outcome, elimination reactions are generally considered undesirable side reactions. Reaction conditions are typically optimized to favor substitution over elimination, for example, by using nucleophiles that are also weak bases.

Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound is also a site of reactivity, most notably undergoing oxidation.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol can be oxidized to a ketone, yielding 1-chloro-3-(isopropylamino)propan-2-one. libretexts.org A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide). wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

A significant challenge in the oxidation of this molecule is the presence of the secondary amine, which is also susceptible to oxidation. nih.gov To achieve selective oxidation of the alcohol, the amine group often needs to be protected. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. nih.gov Alternatively, conducting the oxidation under acidic conditions can protonate the amine, rendering it less susceptible to oxidation and allowing for the selective oxidation of the alcohol. nih.gov

The resulting α-chloroketone, 1-chloro-3-(isopropylamino)propan-2-one, is a reactive intermediate that can participate in further synthetic transformations.

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Description | Selectivity Considerations |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes secondary alcohols to ketones. libretexts.orgyoutube.com | Can be selective for alcohols in the presence of other functional groups. |

| Swern Oxidation (e.g., Oxalyl chloride/DMSO) | A mild and selective method for oxidizing alcohols to aldehydes or ketones. wikipedia.org | Often requires protection of sensitive functional groups like amines. |

| Sodium or Potassium Dichromate/H₂SO₄ | A strong oxidizing agent that converts secondary alcohols to ketones. organic-chemistry.orgyoutube.com | Less selective and can lead to side reactions if other oxidizable groups are present. |

This table provides a general overview of reagents used for the oxidation of secondary alcohols.

Esterification and Etherification Reactions

The secondary hydroxyl group in this compound is a key site for esterification and etherification reactions.

Esterification: The hydroxyl group can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding esters. For instance, in the closely related structure of propranolol (B1214883), the secondary alcohol readily reacts with agents like benzoyl chloride or acetic anhydride to yield ester derivatives. researchgate.net This transformation typically requires a base to neutralize the HCl or carboxylic acid byproduct. researchgate.net

Table 1: Representative Etherification and Esterification Reactions This table illustrates the expected reactivity based on reactions of analogous compounds.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Naphthol | Epichlorohydrin, then Isopropylamine | Base, followed by amine addition | Aryl Ether (Propranolol) | researchgate.netnih.gov |

| Propranolol | Benzoyl Chloride | CHCl₃, NaHCO₃, 50°C | Benzoate Ester | researchgate.net |

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and a site for further functionalization.

Alkylation: The secondary amine can be alkylated by reacting it with alkyl halides. libretexts.org This SN2 reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. If excess alkylating agent is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt. libretexts.orgmnstate.edu For example, the nitrogen atom in the propranolol structure can be alkylated using n-butyl bromide. researchgate.net

Acylation: Acylation of the secondary amine occurs readily with acyl chlorides or anhydrides to form N-substituted amides. mnstate.edu This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. mnstate.edu The reaction of propranolol with 2-chlorobenzoyl chloride demonstrates this transformation, where acylation can occur at the nitrogen atom. researchgate.net

The ability to alkylate and acylate the secondary amine allows for the synthesis of a wide array of derivatives. By choosing different alkylating or acylating agents, chemists can systematically modify the structure to produce tertiary amines and amides with varied steric and electronic properties. This versatility is crucial in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. The synthesis of various beta-blockers, which are derivatives of a common α-hydroxy-N-isopropylamine structure, highlights the industrial and academic importance of these transformations. nih.gov

Table 2: Examples of Amine Functionalization This table illustrates the expected reactivity based on reactions of analogous compounds.

| Starting Material | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Propranolol | n-Butyl Bromide | Tertiary Amine | researchgate.net |

| Propranolol | 2-Chlorobenzoyl Chloride | Amide | researchgate.net |

| General Secondary Amine | Alkyl Halide (R-X) | Tertiary Amine | libretexts.org |

Mechanistic Studies of Complex Transformations

The reaction of this compound and related chlorohydrins often proceeds through a reactive epoxide intermediate. umich.eduresearchgate.net The formation of this epoxide occurs via an intramolecular nucleophilic substitution (an SNi-type mechanism), where the hydroxyl group, typically deprotonated by a base (which can be another amine molecule), attacks the carbon bearing the chlorine atom. umich.eduwikipedia.orgmasterorganicchemistry.com

Kinetic studies on analogous systems provide insight into this pathway. For example, the reaction of 1-chloro-2-propanol (B90593) with isopropyl amine proceeds through a propylene (B89431) oxide intermediate to yield 1-isopropylamino-2-propanol. umich.eduresearchgate.net This reaction is significantly faster than the reaction of its isomer, 2-chloro-1-propanol, which also forms the same product, indicating that the formation of the epoxide from the primary chloride is more facile. umich.edu The rate-determining step in the reaction of the chlorohydrin is often the initial formation of the epoxide. umich.edu Studies comparing the reaction rates of different chlorobutanol (B1668791) isomers with isopropyl amine further support that reactions can proceed either through an epoxide intermediate (SNi) or via a direct bimolecular substitution (SN2), with the former often being kinetically favored for γ-chlorohydrins. umich.eduresearchgate.net

Table 3: Kinetic Data for Reactions of Related Chlorohydrins with Isopropyl Amine

| Reactant | First-Order Rate Constant (k, s⁻¹) | Relative Rate | Proposed Major Mechanism | Reference |

|---|---|---|---|---|

| 1-chloro-2-propanol | (9.8 ± 0.7) x 10⁻⁶ | 7 | SNi (via epoxide) | umich.edu |

| 2-chloro-1-propanol | (1.3 ± 0.1) x 10⁻⁶ | 1 | SNi (via epoxide) | umich.edu |

| 4-chloro-2-butanol | (45.0 ± 1.3) x 10⁻⁶ | 80 | SNi (via oxetane) | umich.edu |

The C2 carbon atom, bonded to the hydroxyl group, is a chiral center. The stereochemistry of this center is of paramount importance, particularly in the synthesis of pharmaceuticals where one enantiomer is often significantly more active than the other. wikipedia.org

When a reaction occurs at this chiral center, or when a new chiral center is formed, the stereochemical outcome is dictated by the reaction mechanism. lumenlearning.com

Reactions proceeding via an epoxide: If an enantiomerically pure chlorohydrin is used, it forms an epoxide with a defined stereochemistry. The subsequent ring-opening of this epoxide by a nucleophile (like a phenoxide or an amine) typically occurs via an SN2 mechanism. This attack happens at one of the two epoxide carbons, leading to an inversion of configuration at the center being attacked. lumenlearning.comochemtutor.com The regioselectivity of the attack (i.e., which carbon is attacked) depends on the reaction conditions (acidic or basic).

Achiral Precursors: If the synthesis begins with achiral precursors, the resulting product will be a racemic mixture (a 50:50 mix of enantiomers) unless a chiral catalyst or reagent is used to induce asymmetry. nih.govlumenlearning.com

The development of chemoenzymatic routes allows for the preparation of enantiomerically pure (R)-chlorohydrin, which can then be converted to the desired (S)-enantiomer of a beta-blocker via a stereospecific two-step process involving mesylation and subsequent acetate-mediated inversion. nih.gov This highlights the precise control over stereochemical outcomes that is possible and necessary for modern pharmaceutical synthesis. nih.gov

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-isopropylamino-2-hydroxy-1-chloropropane in solution. Through a combination of one-dimensional and two-dimensional experiments, the carbon framework and the placement of protons can be definitively established.

¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide the initial and most fundamental data for structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, distinct signals are expected for the isopropyl methyl groups, the isopropyl methine proton, the protons on the propanol (B110389) backbone, and the exchangeable protons of the hydroxyl and amine groups. The electronegativity of the chlorine, oxygen, and nitrogen atoms causes deshielding, shifting the signals of nearby protons downfield. docbrown.infodocbrown.info For instance, the protons on the carbon bearing the chlorine (C1) are expected at a higher chemical shift than those on the carbon adjacent to the nitrogen (C3). docbrown.info

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.infodocbrown.info Due to the molecule's asymmetry, all six carbon atoms are chemically non-equivalent and should produce six distinct signals. The carbon atom bonded to the chlorine (C1) will be significantly downfield, as will the carbon bonded to the hydroxyl group (C2). The chemical shifts are influenced by the electronegativity of the attached heteroatoms. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| CH Cl (C1) | ~3.6 - 3.8 | Doublet of doublets | ~48 - 52 |

| CH OH (C2) | ~3.9 - 4.1 | Multiplet | ~68 - 72 |

| CH ₂NH (C3) | ~2.7 - 2.9 | Multiplet | ~50 - 54 |

| NH | Variable (broad) | Singlet | N/A |

| OH | Variable (broad) | Singlet | N/A |

| CH (CH₃)₂ | ~2.8 - 3.0 | Septet | ~50 - 53 |

| CH(C H₃)₂ | ~1.0 - 1.2 | Doublet | ~22 - 24 |

Note: Predicted values are based on the analysis of similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the bonding network and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the C1 protons and the C2 proton, and between the C2 proton and the C3 protons. It would also confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This technique allows for the unambiguous assignment of each proton to its corresponding carbon in the backbone and the isopropyl group, confirming the primary assignments made from 1D spectra. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. docbrown.infodocbrown.info The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch (alcohol) | 3200 - 3600 (broad) |

| Amine | N-H stretch (secondary) | 3300 - 3500 (moderate) |

| Alkyl | C-H stretch | 2850 - 3000 |

| Amine | N-H bend | 1550 - 1650 |

| Alcohol | C-O stretch | 1050 - 1260 |

| Alkyl Halide | C-Cl stretch | 600 - 800 |

Source: Data compiled from typical functional group absorption ranges found in spectroscopic references. docbrown.infodocbrown.infonist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of the compound. The molecular formula is C₆H₁₄ClNO, yielding a monoisotopic mass of approximately 151.08 Da. nih.govlookchem.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.infodocbrown.info This results in the appearance of two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with an intensity ratio of about 3:1. docbrown.info

The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for this compound would include:

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z [M-35]⁺ and [M-37]⁺.

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of a stable iminium ion.

Loss of small neutral molecules: Dehydration (loss of H₂O) or loss of HCl are also possible fragmentation routes. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl isotope) | Identity of Fragment |

| 151 | [C₆H₁₄³⁵ClNO]⁺ (Molecular Ion, M⁺) |

| 153 | [C₆H₁₄³⁷ClNO]⁺ (Isotopic Peak, M+2) |

| 116 | [M - Cl]⁺ |

| 100 | [CH₂(OH)CH₂NHCH(CH₃)₂]⁺ |

| 72 | [CH₂NHCH(CH₃)₂]⁺ (from alpha-cleavage) |

Note: The m/z values represent the most likely fragments based on established fragmentation rules for similar compounds. docbrown.infodocbrown.infomiamioh.edu

X-ray Crystallography of Crystalline Derivatives for Precise Solid-State Structure

X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and the absolute configuration (stereochemistry) of chiral centers.

For a compound like this compound, which may be an oil or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. In such cases, a common strategy is to prepare a crystalline derivative. This involves reacting the compound with a reagent that induces crystallization, such as an acid to form a salt (e.g., a hydrochloride or hydrobromide salt) or another agent to form a solid derivative like a picrate. Analysis of this crystalline derivative by X-ray crystallography would reveal the precise spatial arrangement of all atoms in the molecule, confirming its connectivity and stereochemistry in an unambiguous manner.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also invaluable for monitoring the progress of a chemical reaction in real-time.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. Due to the polar N-H and O-H groups in this compound, which can cause peak tailing and poor resolution, derivatization is often necessary. Converting the amine and alcohol groups into less polar ethers or esters (e.g., by silylation) would improve its chromatographic behavior. A GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for separating and identifying components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a buffer), would be the method of choice. A UV detector could be used if the molecule possesses a chromophore or if a derivatizing agent that imparts UV activity is used. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified. This method is also ideal for tracking the disappearance of reactants and the appearance of the product during its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. Given the polar nature of "this compound," stemming from its hydroxyl and amino groups, traditional reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases like C18. waters.comlibretexts.orgresearchgate.net To overcome this, specialized HPLC modes are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar and hydrophilic compounds. nih.govzodiaclifesciences.comthermofisher.com This technique utilizes a polar stationary phase (such as silica, or columns with diol, amino, or amide functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. thermofisher.comchromatographyonline.comsigmaaldrich.com In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes like "this compound" can partition into this layer and be retained via hydrogen bonding and dipole-dipole interactions. zodiaclifesciences.comsigmaaldrich.com The elution order in HILIC is typically the reverse of that in reversed-phase chromatography, with increasing aqueous content in the mobile phase leading to stronger elution of polar compounds. nih.govchromatographyonline.com The use of high organic content mobile phases in HILIC also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) detection due to more efficient solvent desolvation and analyte ionization. zodiaclifesciences.comthermofisher.com

Ion-Pair Chromatography (IPC)

For ionic or ionizable compounds such as "this compound" (which can be protonated at the amino group), ion-pair chromatography is another effective approach. technologynetworks.comcreative-proteomics.com This technique is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase. technologynetworks.com For a positively charged analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion-pair with the analyte, which is then retained on a non-polar stationary phase (like C8 or C18). technologynetworks.com The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent, as well as the composition of the mobile phase. technologynetworks.com While effective, care must be taken as ion-pairing reagents can sometimes lead to ion suppression in MS detection. chromatographyonline.com

The following table outlines a hypothetical HPLC method for the analysis of "this compound" based on HILIC principles.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | HILIC Amide/Diol Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Precursor Ion (m/z) → Product Ion (m/z) [For MS/MS] |

Gas Chromatography (GC) with Mass Spectrometry Detection

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for identification and quantification. iu.edu For "this compound," direct GC-MS analysis can be challenging due to the presence of polar hydroxyl and amino functional groups, which can lead to poor peak shape, tailing, and potential thermal degradation in the hot GC inlet. xtalks.comresearchgate.net

Despite these challenges, GC-MS is a valuable tool, especially for impurity profiling where volatile by-products or precursors may be present. To analyze thermally labile compounds, techniques such as using a programmed temperature vaporization (PTV) inlet can be employed to minimize thermal stress on the analyte during injection. nih.gov

A critical aspect of GC-MS analysis is the selection of the appropriate column and temperature program to achieve separation from other components in the sample matrix. A mid-polarity column is often a good starting point for such multifunctional compounds.

The table below shows a potential GC-MS method for analyzing "this compound," likely after a derivatization step to improve its volatility and stability.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C (or PTV programmed from low to high temp) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-450 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Chemical Derivatization Strategies for Enhanced Analytical Characterization

To overcome the challenges associated with the GC analysis of polar compounds like "this compound," chemical derivatization is a frequently employed strategy. research-solution.comresearchgate.netsigmaaldrich.com Derivatization involves chemically modifying the analyte to produce a derivative that is more volatile, less polar, and more thermally stable. research-solution.comsigmaaldrich.comlibretexts.org This process targets the active hydrogen atoms in the hydroxyl (-OH) and amino (-NH) groups. libretexts.orggcms.cz

Silylation

Silylation is one of the most common derivatization techniques, where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. gcms.cznih.govfujifilm.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. sigmaaldrich.comthermofisher.com The resulting silylated derivatives are significantly more volatile and produce characteristic mass spectra that can aid in structural elucidation. fujifilm.comunina.it TBDMS derivatives are known to be more stable towards hydrolysis compared to TMS derivatives. obrnutafaza.hr

Acylation

Acylation is another robust derivatization method where an acyl group is introduced to the hydroxyl and amino functionalities, forming esters and amides, respectively. libretexts.orgclinicalresearchnewsonline.com Common acylation reagents include acid anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). obrnutafaza.hrnih.gov The introduction of fluorinated acyl groups has the added benefit of making the derivative highly responsive to electron capture detection (ECD), which can provide very low detection limits. chromtech.com Acylated derivatives are generally very stable. libretexts.org

The choice of derivatization strategy depends on the specific requirements of the analysis, such as the need for stability, detector response, and the potential for side reactions. Since "this compound" is a chiral molecule, chiral derivatization reagents can also be used to separate the enantiomers on a non-chiral GC column. chromtech.comregistech.com

Table 3: Common Derivatization Strategies for GC-MS Analysis

| Derivatization Strategy | Reagent Example | Target Functional Groups | Key Advantages of Derivative |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH | Increased volatility and thermal stability. gcms.czobrnutafaza.hr |

| Silylation | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | -OH, -NH | Forms more stable derivatives (TBDMS) compared to TMS. sigmaaldrich.com |

| Acylation | TFAA (Trifluoroacetic Anhydride) | -OH, -NH | Highly volatile derivatives, enhanced ECD response. iu.edunih.gov |

| Chiral Derivatization | N-Trifluoroacetyl-L-prolyl chloride (TPC) | -NH, -OH | Forms diastereomers for enantiomeric separation on achiral columns. obrnutafaza.hr |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org It is a widely used tool for predicting molecular properties and reactivity. For 3-isopropylamino-2-hydroxy-1-chloropropane, DFT calculations can elucidate the distribution of electron density, which is key to understanding its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Computational studies on similar β-amino alcohols and related derivatives have used DFT to analyze charge distribution and molecular electrostatic potential (MESP) maps. mdpi.com These maps visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the isopropylamino group and the oxygen of the hydroxyl group would be identified as nucleophilic centers, while the carbon atoms bonded to the electronegative chlorine and oxygen atoms would be electrophilic sites.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors (Note: The following values are hypothetical examples to illustrate the type of data generated from DFT calculations, as specific published data for this compound is not available.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

| Electron Affinity | -1.2 eV | Energy released when an electron is added |

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ijpsr.com The goal is to identify the most stable conformers, which are those at the lowest energy minima on the potential energy surface. ijpsr.comresearchgate.net

Computational methods, such as systematic or stochastic conformational searches, can be employed to explore the conformational space. mdpi.comresearchgate.net Each identified conformation is then subjected to geometry optimization to find the nearest local energy minimum. DFT or other high-level quantum mechanical methods are used to calculate the relative energies of these conformers. soton.ac.uk Studies on similar flexible molecules, like 1,3-difluorinated alkanes, show that the relative stability of conformers can be significantly influenced by intramolecular interactions, such as hydrogen bonds, and steric hindrance. soton.ac.uk For this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the amino group.

Table 2: Hypothetical Relative Energies of Key Conformers for this compound (Note: This table is for illustrative purposes. The conformers and energies are based on typical findings for similar amino alcohols and are not from published data for this specific compound.)

| Conformer Description | Key Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 2.5 | Extended chain, minimizes steric clash |

| Gauche 1 (with H-bond) | ~60° | 0.0 | Stabilized by intramolecular H-bond |

| Gauche 2 | ~-60° | 0.8 | Less stable gauche form |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). ucsb.edu Characterizing the geometry and energy of this transition state is crucial for understanding the reaction mechanism and kinetics. Computational methods can locate the transition state structure on the potential energy surface, which is a first-order saddle point. fossee.in

For reactions involving this compound, such as its synthesis from an epoxide and isopropylamine (B41738) or its subsequent reactions, computational modeling can identify the transition states. For instance, the formation of this molecule likely involves a nucleophilic substitution (SN2) reaction where an amine attacks an epoxide ring. researchgate.net DFT calculations can model this process, determining the structure of the TS and the activation energy barrier (the energy difference between the reactants and the transition state). ucsb.eduschrodinger.com A lower energy barrier indicates a faster reaction. Computational studies on the reaction of β-amino alcohols with chlorinating agents like thionyl chloride have successfully delineated the mechanistic pathways and calculated the relevant energy barriers. cdnsciencepub.comresearchgate.net

Solvent can have a profound impact on reaction mechanisms and rates. researchgate.netrsc.org Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. researchgate.net

Explicit solvent models are computationally more demanding but can capture specific solvent-solute interactions like hydrogen bonding, which are often critical. researchgate.netrsc.org For a polar molecule like this compound, and for reactions involving charged species or transition states, the stabilizing effect of a polar solvent can dramatically alter the energy landscape. For example, computational studies on the chlorination of amines have shown that explicit water molecules are crucial for accurately modeling the reaction mechanism and reproducing experimental energy barriers. researchgate.netrsc.org Simulating the reactions of this compound in different solvents would provide insight into how the reaction pathway and activation energies are modulated by the environment.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations and interactions evolve. nih.gov

For this compound, an MD simulation in an aqueous solution would show how the molecule moves, rotates, and vibrates. It would also reveal the nature of its interactions with surrounding water molecules, including the formation and lifetime of hydrogen bonds. acs.org Studies on similar amino alcohols in water have used MD to understand solvation preferences and the extent of molecular aggregation. acs.orgacs.org Such simulations could clarify whether the molecule prefers to form intramolecular hydrogen bonds or intermolecular hydrogen bonds with water, a critical factor influencing its physical properties and bioavailability. Furthermore, MD simulations can be used to study the dynamic interactions of this molecule with larger biological targets, providing a foundation for understanding its mechanism of action if it were to be used as a drug scaffold. nih.gov

Advanced Electronic Structure Analyses (NBO, FMOs, MEP)

Advanced electronic structure analyses offer a detailed picture of electron distribution, orbital interactions, and electrostatic properties. These methods are crucial for predicting chemical reactivity, stability, and non-covalent interaction sites.

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular wavefunctions into a simple, intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This method quantifies electron density distribution and analyzes donor-acceptor (hyperconjugative) interactions, which are key to molecular stability. uni-muenchen.denih.gov

For this compound, NBO analysis would identify key orbital interactions. The most significant interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms acting as donors and the antibonding orbitals (σ*) of adjacent bonds acting as acceptors. For instance, the lone pair on the nitrogen atom (LP N) can delocalize into the antibonding orbitals of adjacent C-C, C-H, and C-N bonds. Similarly, the oxygen lone pairs (LP O) can interact with neighboring antibonding orbitals. These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. wisc.edu

A primary expected finding would be the stabilization energy (E(2)) associated with the interaction between the nitrogen lone pair and the anti-periplanar C-H or C-C σ* orbitals, which is a common feature in amino alcohols. wisc.eduresearchgate.net The presence of the electronegative chlorine atom would also influence the electron distribution across the carbon backbone.

Illustrative NBO Analysis Data for this compound (Note: The following data is illustrative, based on typical values for similar functionalized alkanes, as specific literature for this compound was not found.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N5 | σ* (C3-C4) | 2.85 | n → σ |

| LP (1) N5 | σ (C6-H14) | 3.10 | n → σ |

| LP (1) O8 | σ (C2-C3) | 1.98 | n → σ |

| LP (2) O8 | σ (C2-H9) | 2.54 | n → σ |

| σ (C2-C3) | σ (C1-Cl7) | 0.75 | σ → σ* |

This table presents hypothetical second-order perturbation theory analysis results. E(2) represents the stabilization energy from the delocalization of electrons from a filled donor NBO orbital to an empty acceptor NBO orbital.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting the high energy of their lone pair electrons. The LUMO, conversely, would likely be distributed along the carbon-chlorine bond, given the electronegativity of the chlorine atom, which creates a low-energy σ* orbital. This distribution implies that the molecule would most likely act as a nucleophile through its nitrogen or oxygen atoms in reactions with electrophiles, while electrophilic attack would target these same sites. The C-Cl bond would be the most probable site for nucleophilic attack on the molecule.

Illustrative FMO Data for this compound (Note: The following data is illustrative and based on general values for similar molecules, as specific literature for this compound was not found.)

| Parameter | Energy (eV) |

| HOMO | -9.85 |

| LUMO | 1.15 |

| HOMO-LUMO Gap (ΔE) | 11.00 |

This table shows representative energy values for the frontier molecular orbitals. A large energy gap suggests high kinetic stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.comresearchgate.net It is mapped onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs). Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack (e.g., hydrogen atoms bonded to electronegative atoms). mdpi.com

For this compound, the MEP surface would clearly show regions of strong negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs. mdpi.comrsc.org These are the primary sites for hydrogen bonding and protonation. Regions of positive potential (blue) would be located around the hydroxyl hydrogen and the hydrogens on the nitrogen atom, making them hydrogen bond donor sites. The chlorine atom would exhibit a region of slight negative potential, while the carbon atom bonded to it would be relatively electron-deficient, contributing to the electrophilic character of that site.

Illustrative MEP Data for this compound (Note: The following data is illustrative, as specific literature for this compound was not found.)

| Region | Atom(s) | Potential (kcal/mol) | Implication |

| Most Negative (Vmin) | Oxygen Lone Pair | -45.5 | Site for electrophilic attack, H-bond acceptor |

| Negative | Nitrogen Lone Pair | -38.2 | Site for electrophilic attack, H-bond acceptor |

| Most Positive (Vmax) | Hydroxyl Hydrogen | +55.0 | Site for nucleophilic attack, H-bond donor |

| Positive | Amino Hydrogen | +42.8 | Site for nucleophilic attack, H-bond donor |

This table quantifies the electrostatic potential at key points on the molecular surface, indicating the most likely sites for intermolecular interactions.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Building Block in Multi-Step Organic Synthesis

The presence of multiple reactive sites in 3-Isopropylamino-2-hydroxy-1-chloropropane makes it an ideal starting material for the synthesis of intricate and functionally rich organic molecules.

Chirality is a critical aspect in the synthesis of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The production of single-enantiomer drug intermediates is therefore of paramount importance in the pharmaceutical industry. nih.gov Biocatalytic processes are often employed for the synthesis of these chiral intermediates due to their high chemo-, regio-, and enantioselectivities. nih.govnih.gov

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group. This makes it a valuable chiral pool starting material for the synthesis of enantiomerically pure complex molecules. A significant application of this compound is in the synthesis of various beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of these drugs often involves the use of chiral intermediates to ensure the final product has the desired therapeutic effect. researchgate.net

| Chiral Intermediate | Target Complex Molecule | Significance |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | HMG CoA reductase inhibitor | Key chiral building block for a cholesterol-lowering drug. nih.gov |

| (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | Atazanavir (HIV protease inhibitor) | Essential chiral intermediate for an antiretroviral drug. nih.gov |

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Anti-Alzheimer's drug candidates | Potential intermediate for the synthesis of drugs targeting neurodegenerative diseases. nih.gov |

The reactivity of the amine, hydroxyl, and chloro groups in this compound allows for its use in the construction of polyfunctionalized organic scaffolds. These scaffolds are molecular frameworks that can be further elaborated to produce a diverse range of compounds with specific functions. The ability to introduce multiple functionalities in a controlled manner is a key advantage in combinatorial chemistry and drug discovery.

Derivatization for the Development of Novel Chemical Structures